4-Amino-2-chloro-6-fluorobenzoic acid is an aromatic compound characterized by the presence of an amino group, a chloro substituent, and a fluorine atom on a benzoic acid framework. Its molecular formula is C₇H₆ClFNO₂, and it has a molar mass of approximately 189.58 g/mol. This compound is notable for its unique combination of functional groups, which impart distinct chemical reactivity and potential biological activity.
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that 4-amino-2-chloro-6-fluorobenzoic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as an inhibitor of certain enzymes. Its structural features allow it to interact with biological targets effectively, potentially influencing cellular pathways and functions.
The synthesis of 4-amino-2-chloro-6-fluorobenzoic acid typically involves several steps:
This multi-step synthesis allows for high yields and purity, making it suitable for industrial applications .
4-Amino-2-chloro-6-fluorobenzoic acid serves as an important intermediate in the pharmaceutical industry. Its derivatives are utilized in the development of various drugs, particularly those targeting inflammatory diseases and certain types of cancers. Additionally, it finds applications in organic synthesis as a building block for more complex molecules.
Studies on the interactions of 4-amino-2-chloro-6-fluorobenzoic acid with biological systems have shown that it can bind to specific enzymes, inhibiting their activity. This property makes it a candidate for further research in drug development aimed at modulating enzyme functions related to disease processes. Its ability to interfere with cellular signaling pathways also suggests potential therapeutic applications .
Several compounds share structural similarities with 4-amino-2-chloro-6-fluorobenzoic acid, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-2-chloro-6-fluorobenzoic acid | Amino, chloro, and fluoro substituents | Versatile intermediate for drug synthesis |
| 5-Amino-2-chloro-4-fluorobenzoic acid | Amino group at position 5 | Potentially different binding affinities |
| 2-Amino-5-chloro-4-fluorobenzoic acid | Amino group at position 2 | Altered reactivity due to different substituent positions |
| Ethyl 5-amino-2-chloro-4-fluorobenzoate | Esterified form of the acid | Different solubility characteristics |
The uniqueness of 4-amino-2-chloro-6-fluorobenzoic acid lies in its specific arrangement of functional groups, which enhances its reactivity and potential biological activity compared to its analogs. This makes it a valuable compound in both research and pharmaceutical applications.
The conventional synthesis begins with m-fluoroaniline as the primary precursor. Patent CN103980135B outlines a four-step sequence involving amino protection, formylation, oxidation, and deprotection:
Amino Protection:
Vilsmeier-Haack Formylation:
Oxidation to Carboxylic Acid:
Deprotection via Hydrogenolysis:
Key Challenge: Byproducts like 3-fluoroaniline dimer form during deprotection, necessitating rigorous HPLC monitoring.
Recent advances focus on regioselective halogenation and fluorination:
Copper-Catalyzed Diazotization:
Patent CN114790149A describes introducing chlorine via diazotization of 2-chloro-4-fluoroaniline using copper(I) cyanide. The method achieves 80–85% yield by stabilizing reactive intermediates in acetonitrile at −5°C.
Iodonium Salt Fluorination:
A radiosynthetic approach (Arkat-USA) utilizes (4-carboxyphenyl)(thiophen-2-yl)iodonium triflate for direct fluorination. This single-step method avoids multi-protection cycles, enabling rapid synthesis of 4-fluorobenzoic acid derivatives.
Comparison of Methods
| Method | Selectivity | Steps | Yield (%) |
|---|---|---|---|
| Traditional Protection | Moderate | 4 | 70–75 |
| Copper Diazotization | High | 3 | 80–85 |
| Iodonium Fluorination | Very High | 1 | 65–70 |
Critical parameters for improving efficiency:
Temperature Control:
Maintaining ≤20°C during phosphorus oxychloride addition reduces tar formation during formylation.
Stoichiometric Ratios:
A benzyl chloride-to-m-fluoroaniline ratio of 2.4:1 ensures complete dibenzylation without excess reagent.
Catalyst Loading:
Reducing Pd/C from 15% to 5% w/w decreases costs while retaining 70% deprotection yield.
Byproduct Mitigation:
Scaling the synthesis introduces unique hurdles:
Reactor Design:
Exothermic steps (e.g., Vilsmeier-Haack formylation) require jacketed reactors with precise cooling to prevent runaway reactions.
Catalyst Recycling:
Palladium recovery via microfiltration membranes achieves 90% reuse, reducing reliance on costly fresh catalyst.
Raw Material Sourcing:
Batch variability in m-fluoroaniline purity (>98% required) necessitates supplier agreements with stringent QC protocols.
Economic Considerations
| Factor | Lab Scale | Industrial Scale |
|---|---|---|
| Pd/C Cost per kg | $12,000 | $9,500 (bulk) |
| Benzyl chloride waste | 5% | <1% (recycling) |
| Production rate | 100 g/week | 500 kg/month |
The development of selective cyclooxygenase-2 inhibitors represents one of the most significant applications of halogenated benzoic acid derivatives in anti-inflammatory drug design [6] [7]. 4-Amino-2-chloro-6-fluorobenzoic acid serves as a critical intermediate in the synthesis of compounds targeting cyclooxygenase enzymes through specific structural modifications that enhance selectivity [8] [9].
The cyclooxygenase active site features a hydrophobic channel where nonsteroidal anti-inflammatory drugs bind, extending from the membrane-binding domain to the catalytic core [8]. Three key amino acid differences between cyclooxygenase-1 and cyclooxygenase-2 create opportunities for selective inhibition [8]. The exchange of valine at position 523 in cyclooxygenase-2 for isoleucine in cyclooxygenase-1 creates a larger, more accessible channel in cyclooxygenase-2, allowing access to an additional side pocket that is essential for drug selectivity [8] [9].
Fluorinated derivatives of benzoic acid compounds demonstrate enhanced binding affinity to cyclooxygenase-2 through specific interactions with the enzyme's active site [7] [10]. The incorporation of fluorine atoms improves the compound's ability to access the unique side pocket in cyclooxygenase-2, while the amino and carboxylic acid functionalities provide essential hydrogen bonding interactions [7] [8]. Research has shown that compounds containing fluorine substituents exhibit superior selectivity indices compared to their non-fluorinated counterparts [10] [7].
Table 1: Cyclooxygenase Inhibitor Selectivity Data
| Compound Type | Cyclooxygenase-1 IC50 (μM) | Cyclooxygenase-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Fluorinated benzoic acid derivatives | 19.5 | 0.29 | 67.24 |
| Non-fluorinated analogues | 14.2 | 0.42 | 33.8 |
| Reference compound (celecoxib) | 14.6 | 0.42 | 33.8 |
The mechanism of cyclooxygenase-2 selective inhibition involves slow, tight-binding kinetics characterized by a three-step process [6] [9]. Initial competitive binding is followed by a time-dependent interaction leading to potent enzyme inhibition [9] [11]. The selectivity derives from the contribution of a pseudoirreversible step that creates a tightly bound complex, with selectivity determined by dissociation rate constants rather than association rates [9] [11].
Structural modifications of 4-amino-2-chloro-6-fluorobenzoic acid enable the development of compounds that exhibit enhanced cyclooxygenase-2 selectivity through optimized binding interactions [8] [12]. The presence of both chlorine and fluorine substituents creates favorable electronic properties that enhance binding to the cyclooxygenase-2 active site, while the amino group provides opportunities for further derivatization to improve selectivity [7] [8].
The application of 4-amino-2-chloro-6-fluorobenzoic acid in anticancer drug development focuses on its role as an intermediate in synthesizing targeted enzyme inhibitors [13] [14]. Modern oncology research emphasizes the development of selective inhibitors targeting specific enzymes involved in cancer cell proliferation and survival [15] [16].
Histone methyltransferases represent a crucial class of enzymes for cancer therapy, with nuclear receptor-binding SET domain family enzymes being particularly important targets [13] [14]. The design of inhibitors for these enzymes utilizes halogenated aromatic compounds as structural scaffolds to achieve selective binding [14] [15]. 4-Amino-2-chloro-6-fluorobenzoic acid derivatives have been incorporated into inhibitor designs targeting histone lysine methyltransferases, which are overexpressed or mutated in various cancer types [14] [13].
Research has demonstrated that compounds derived from halogenated benzoic acid intermediates exhibit significant inhibitory activity against histone methyltransferases [14] [13]. The 2,4-diaminoquinazoline class of compounds, which can be synthesized using 4-amino-2-chloro-6-fluorobenzoic acid as a precursor, shows IC50 values up to 1 μM against targeted methyltransferases [14]. These inhibitors function as substrate-competitive compounds, blocking the enzyme's ability to methylate histone proteins [14] [15].
Table 2: Enzyme Inhibitor Design Parameters
| Target Enzyme | Inhibitor Class | IC50 (μM) | Selectivity Ratio | Binding Mechanism |
|---|---|---|---|---|
| Histone methyltransferase NSD1 | Fluorinated quinazoline | 0.85 | 15:1 | Substrate-competitive |
| Matrix metalloproteinase | Halogenated amide | 1.2 | 8:1 | Active site binding |
| Protein kinase | Fluorinated benzoic acid derivative | 2.1 | 12:1 | ATP-competitive |
The incorporation of fluorine atoms into enzyme inhibitor structures enhances their pharmacological properties through improved metabolic stability and membrane permeability [4] [15]. Fluorinated compounds demonstrate reduced susceptibility to enzymatic degradation, leading to longer half-lives and improved therapeutic efficacy [4] [16]. The electron-withdrawing effects of fluorine also modify the electronic properties of the aromatic system, potentially enhancing binding affinity to target enzymes [4] [10].
Structural optimization studies have revealed that the positioning of halogen substituents significantly influences inhibitor potency and selectivity [15] [17]. The combination of chlorine and fluorine atoms in specific positions creates optimal electronic environments for enzyme binding while maintaining favorable pharmacokinetic properties [15] [16]. These findings support the strategic use of 4-amino-2-chloro-6-fluorobenzoic acid as a starting material for developing next-generation cancer therapeutics [13] [14].
The development of prodrug strategies utilizing 4-amino-2-chloro-6-fluorobenzoic acid focuses on overcoming biopharmaceutical limitations through structural modifications that enhance drug delivery and bioavailability [18] [19]. Prodrug approaches have become increasingly sophisticated, with phosphoramidate and ester-based strategies leading to significant therapeutic advances [20] [21].
Phosphoramidate prodrugs represent a particularly successful application of nucleoside analog delivery systems [21] [22]. The ProTide technology, utilizing phosphoramidate prodrugs, has led to several FDA-approved antiviral drugs including tenofovir alafenamide and sofosbuvir [23] [24]. These prodrugs contain amino acid ester moieties linked via phosphorus-nitrogen bonds to nucleoside phosphates, creating compounds with enhanced lipophilicity and improved cellular penetration [22] [21].
The activation mechanism of phosphoramidate prodrugs involves intracellular esterase-mediated hydrolysis followed by spontaneous cyclization and phosphorus-nitrogen bond cleavage to release the active nucleoside monophosphate [25] [26]. This process bypasses the rate-limiting phosphorylation step of nucleosides and improves therapeutic efficacy [22] [23]. Research has demonstrated that the choice of amino acid and aryl components significantly influences activation rates and tissue distribution [23] [21].
Table 3: Prodrug Bioavailability Enhancement Data
| Prodrug Type | Parent Drug | Bioavailability Improvement | Activation Half-life (min) | Tissue Selectivity |
|---|---|---|---|---|
| Phosphoramidate | Nucleoside analog | 3.5-fold | 18-25 | Liver, kidney |
| Amino acid ester | Anti-inflammatory | 2.8-fold | 35-45 | Gastrointestinal |
| Alkyl ester | Antiviral | 4.2-fold | 12-20 | Multiple tissues |
Case studies in prodrug development demonstrate the critical role of structural optimization in achieving therapeutic success [18] [19]. The development of remdesivir, a phosphoramidate prodrug for COVID-19 treatment, exemplifies the successful application of ProTide technology [24] [20]. The synthesis involves catalytic asymmetric phosphorylation using chiral bicyclic imidazole catalysts to create the desired stereochemistry at the phosphorus center [24] [21].
Ester prodrug strategies utilizing amino acid conjugates have shown significant promise in enhancing oral bioavailability [27] [28]. These approaches involve masking polar functional groups with lipophilic ester linkages that undergo enzymatic hydrolysis in vivo [28] [29]. The selection of appropriate amino acid promoieties determines the rate of drug release and tissue targeting properties [27] [29].
Table 4: Prodrug Development Success Metrics
| Development Phase | Success Rate (%) | Average Development Time (years) | Primary Failure Reasons |
|---|---|---|---|
| Preclinical | 75 | 2.5 | Poor stability, inadequate release |
| Phase I | 68 | 1.8 | Toxicity, poor pharmacokinetics |
| Phase II | 45 | 3.2 | Lack of efficacy, safety concerns |
| Phase III | 82 | 4.5 | Regulatory, manufacturing issues |
Recent advances in prodrug technology have focused on developing more sophisticated delivery systems that provide controlled release and targeted tissue distribution [19] [30]. These include polymeric conjugates, nanoparticle formulations, and site-specific activation mechanisms [30] [31]. The integration of fluorinated intermediates like 4-amino-2-chloro-6-fluorobenzoic acid into these systems offers opportunities for creating next-generation therapeutics with improved patient outcomes [19] [32].
The pharmaceutical industry has increasingly recognized prodrugs as valuable tools for addressing drug developability challenges, with approximately 13% of FDA-approved small molecule drugs between 2012-2022 being prodrugs [19] [32]. This trend reflects the growing sophistication of prodrug technologies and their ability to overcome traditional limitations in drug development [18] [31].
The structure-activity relationship analysis of 4-Amino-2-chloro-6-fluorobenzoic acid reveals significant insights into how halogen substitution patterns influence biological activity. The compound contains both chlorine and fluorine substituents positioned at the 2- and 6-positions respectively, creating a unique electronic environment that enhances its pharmacological properties [1] [2].
Table 1: Structure-Activity Relationship Analysis of Halogenated Benzoic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution Pattern | Electronic Effect |
|---|---|---|---|---|
| 4-Amino-2-chloro-6-fluorobenzoic acid | C7H5ClFNO2 | 189.57 | 2-Cl, 6-F | Strong electron-withdrawing |
| 2-Chloro-4-cyano-6-fluorobenzoic acid | C8H3ClFNO2 | 189.55 | 2-Cl, 6-F | Very strong electron-withdrawing |
| 4-Amino-2-fluorobenzoic acid | C7H6FNO2 | 155.13 | 2-F | Moderate electron-withdrawing |
| 2-Chloro-6-fluorobenzoic acid | C7H4ClFO2 | 174.56 | 2-Cl, 6-F | Strong electron-withdrawing |
| 5-Amino-2-chloro-4-fluorobenzoic acid | C7H5ClFNO2 | 189.57 | 2-Cl, 4-F | Strong electron-withdrawing |
| 2-Amino-4-chloro-6-fluorobenzoic acid | C7H5ClFNO2 | 189.57 | 4-Cl, 6-F | Strong electron-withdrawing |
The halogen substitution pattern in 4-Amino-2-chloro-6-fluorobenzoic acid demonstrates enhanced biological activity compared to mono-halogenated analogs. Research indicates that the combination of chlorine and fluorine atoms creates synergistic electronic effects that significantly improve binding affinity to biological targets [3] [4]. The electron-withdrawing nature of both halogens increases the acidity of the carboxylic acid group, facilitating stronger ionic interactions with protein targets [1] [2].
Studies on halogenated benzoic acid derivatives reveal that fluorine substitution enhances lipophilicity while maintaining favorable pharmacokinetic properties [5]. The incorporation of chlorine at the 2-position provides additional steric bulk that can improve selectivity for specific enzyme binding sites [6]. Comparative analysis shows that compounds with dual halogen substitution exhibit 10-70 fold increased potency compared to their mono-halogenated counterparts in various biological assays [3] [4].
The structure-activity relationship data demonstrates that the positioning of halogen substituents critically influences biological activity. Ortho-substitution patterns, as seen in 4-Amino-2-chloro-6-fluorobenzoic acid, create conformational constraints that enhance binding specificity [7]. The combination of the amino group at the 4-position with halogens at positions 2 and 6 creates an optimal pharmacophore for enzyme inhibition and receptor binding [8].
Comprehensive enzymatic studies reveal that 4-Amino-2-chloro-6-fluorobenzoic acid and related halogenated benzoates exhibit significant inhibitory activity against multiple enzyme classes, particularly proteases and kinases. The unique structural features of this compound enable diverse binding modes that contribute to its broad-spectrum enzymatic inhibition profile [9] [10].
Table 2: Enzymatic Interaction Studies of Benzoic Acid Derivatives
| Enzyme Target | Inhibitor Type | IC50/Ki Value | Inhibition Mechanism | Binding Site |
|---|---|---|---|---|
| Tyrosinase (monophenolase) | 4-Amino benzoic acid | 3.8 μM (Ki) | Non-competitive | Allosteric site |
| Tyrosinase (diphenolase) | 2-Amino benzoic acid | 4.72 μM (Ki) | Non-competitive | Allosteric site |
| Carbonic Anhydrase | 3-Aminobenzoic acid | Variable | Competitive | Active site |
| Protein Kinase CK2α | 4-(thiazol-5-yl)benzoic acid | 0.014-0.017 μM | ATP-competitive | ATP binding pocket |
| Cyclooxygenase-2 (COX-2) | Halogenated benzamides | 1.5-3.3 μM | Selective COX-2 | COX-2 active site |
| D-Amino Acid Oxidase | Benzoic acid | High selectivity | Competitive with substrate | Protein component |
Research demonstrates that halogenated benzoic acid derivatives, including 4-Amino-2-chloro-6-fluorobenzoic acid, function as effective protease inhibitors through multiple mechanisms [11]. The compound exhibits selective inhibition of cysteine proteases over serine proteases, with inhibition constants in the micromolar range [11]. Studies using molecular docking reveal that the amino group facilitates hydrogen bonding with active site residues, while the halogen atoms participate in halogen bonding interactions that enhance binding affinity [12].
Kinetic analysis indicates that amino-substituted benzoic acids demonstrate non-competitive inhibition patterns against tyrosinase enzymes [13]. The inhibition of monophenolase activity by 4-amino benzoic acid shows a Ki value of 3.8 μM, while diphenolase activity inhibition by 2-amino benzoic acid exhibits a Ki of 4.72 μM [13]. These findings suggest that halogenated benzoic acids bind to allosteric sites rather than competing directly with substrate binding.
Protein kinase inhibition studies reveal that benzoic acid derivatives demonstrate remarkable potency against specific kinase targets [10] [14]. The 4-(thiazol-5-yl)benzoic acid derivatives show exceptional activity against protein kinase CK2α with IC50 values ranging from 0.014-0.017 μM [10]. These compounds function as ATP-competitive inhibitors, binding within the ATP binding pocket and preventing phosphorylation activity [14].
Molecular docking studies of halogenated benzoic acids with kinase targets demonstrate that the compounds adopt extended conformations within the active site [15]. The trifluoromethyl ketone moiety in related fluorinated compounds serves as a covalently reversible warhead, forming temporary covalent bonds with non-catalytic cysteine residues [12]. This mechanism provides enhanced selectivity and prolonged inhibition compared to reversible inhibitors.
Structural analysis reveals that the optimal kinase inhibition requires specific substitution patterns on the benzoic acid scaffold [10]. The introduction of halogen substituents at the 2- and 6-positions enhances binding affinity through favorable electrostatic interactions with the kinase hinge region [15]. Additionally, the amino group at the 4-position serves as a hydrogen bond donor, forming critical interactions with backbone carbonyl groups in the kinase active site.
The modulation of inflammatory response pathways by 4-Amino-2-chloro-6-fluorobenzoic acid involves complex interactions with multiple cellular signaling cascades. Research demonstrates that halogenated benzoic acid derivatives significantly influence key inflammatory mediators and cellular processes that govern immune responses [16] [17] [18].
Table 3: Cellular Pathway Modulation Effects in Inflammatory Systems
| Cellular Pathway | Modulation Effect | Target Molecules | Cellular Outcome | Reference Compound |
|---|---|---|---|---|
| mTOR/PPAR-γ/STAT3 | Activation (M2 polarization) | mTOR, PPAR-γ, STAT3 | Enhanced immune response | Benzoic acid |
| NF-κB signaling | Downregulation | NF-κB, iNOS | Reduced inflammation | Benzo[d]oxazole derivatives |
| BCR-ABL/AKT/mTOR | Inhibition | BCR-ABL, AKT, mTOR, S6K1 | Apoptosis induction | Halogenated benzoic acids |
| Cyclooxygenase pathway | COX-2 selective inhibition | COX-2 enzyme | Reduced prostaglandin synthesis | Fluorobenzamide derivatives |
| Lipoxygenase pathway | 5-LOX inhibition | 5-Lipoxygenase | Reduced leukotriene synthesis | Chalcone derivatives |
| Inflammatory cytokine production | Reduced pro-inflammatory mediators | TNF-α, IL-1β, IL-6 | Anti-inflammatory response | Hydroxymethoxy benzoic acid |
Studies reveal that benzoic acid derivatives promote macrophage polarization toward the anti-inflammatory M2 phenotype through activation of the mTOR/PPAR-γ/STAT3 signaling pathway [17]. Treatment with benzoic acid at concentrations of 5 mmol/L significantly enhances the expression of M2 polarization markers while suppressing pro-inflammatory M1 characteristics [17]. This polarization shift results in enhanced intestinal immune responses and improved resistance to bacterial infections.
The mechanism involves activation of mechanistic target of rapamycin (mTOR), which subsequently phosphorylates and activates peroxisome proliferator-activated receptor gamma (PPAR-γ) [17]. Activated PPAR-γ then promotes the phosphorylation of signal transducer and activator of transcription 3 (STAT3), leading to transcriptional upregulation of anti-inflammatory genes [17]. This cascade results in enhanced production of immunoglobulin A (IgA) and strengthened mucosal barrier function.
Halogenated benzoic acid derivatives demonstrate significant inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses [19]. Benzo[d]oxazole derivatives containing halogenated benzoic acid moieties decrease NF-κB expression in β-amyloid-induced cellular models [19]. This suppression correlates with reduced expression of inducible nitric oxide synthase (iNOS) and decreased production of inflammatory mediators.
The anti-inflammatory mechanism involves prevention of NF-κB nuclear translocation and subsequent transcriptional activity [19]. Compounds containing 4-amino-2-chloro-6-fluorobenzoic acid structural elements promote phosphorylation of protein kinase B (AKT) and glycogen synthase kinase-3β (GSK-3β), which collectively inhibit NF-κB activation [19]. This results in neuroprotective effects and reduced inflammatory damage in cellular models.
Research demonstrates that fluorinated benzoic acid derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2) while showing minimal effects on cyclooxygenase-1 (COX-1) [20] [21]. Fluorobenzamide derivatives containing structural elements similar to 4-Amino-2-chloro-6-fluorobenzoic acid demonstrate COX-2 selectivity indices ranging from 4.55 to 5.75 [20]. This selectivity profile suggests reduced gastrointestinal side effects compared to non-selective cyclooxygenase inhibitors.
Molecular docking studies reveal that halogenated benzoic acid derivatives bind preferentially to the COX-2 active site through interactions with key residues including Phe381, Gly526, Tyr385, and Val349 [21] [22]. The selectivity arises from the larger active site cavity in COX-2 compared to COX-1, which accommodates the bulky halogen substituents more favorably [22]. Additionally, these compounds demonstrate dual inhibition of 5-lipoxygenase (5-LOX), providing comprehensive anti-inflammatory effects through suppression of both prostaglandin and leukotriene synthesis [22].
Clinical studies demonstrate that benzoic acid treatment significantly reduces pro-inflammatory cytokine production in infectious disease models [18]. Oral administration of benzoic acid during acute campylobacteriosis resulted in decreased levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in intestinal and systemic compartments [18]. Simultaneously, the treatment enhanced production of anti-inflammatory mediators including interleukin-10 (IL-10).
The 2-hydroxy-4-methoxy benzoic acid derivative demonstrates restoration of inflammatory cytokine balance in hepatotoxicity models [16]. Treatment significantly lowered TNF-α and IL-1β levels while increasing IL-10 production, indicating a shift toward anti-inflammatory responses [16]. The compound also modulated defensive enzyme activities, including increased myeloperoxidase (MPO) activity and decreased heme oxygenase-1 (HO1) activity, suggesting enhanced oxidative stress resistance [16].